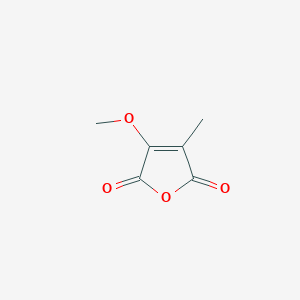

2,5-Furandione, 3-methoxy-4-methyl-

説明

Historical Context and Evolution of Furanic Compound Research

The study of furanic compounds has a rich history dating back to the late 18th century. In 1780, Carl Wilhelm Scheele described the first furan (B31954) derivative, 2-furoic acid. wikipedia.org This was followed by Johann Wolfgang Döbereiner's report on furfural (B47365) in 1831, a compound later characterized by John Stenhouse. wikipedia.org The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. wikipedia.org

Initially derived from agricultural sources like bran (the name "furan" comes from the Latin "furfur" for bran), research into furanic compounds was driven by their availability and the desire to understand their chemical properties. wikipedia.orgnih.gov Over the 20th and 21st centuries, the field has evolved significantly. The development of new analytical techniques and a deeper understanding of reaction mechanisms have unveiled the vast synthetic utility of the furan core. Today, research continues to expand, with a focus on creating complex molecules, developing novel polymers, and exploring the biological activities of furan derivatives. nih.govresearchgate.netontosight.ai

Structural Significance of the 2,5-Furandione Core and its Derivatives

The 2,5-furandione moiety, also known as maleic anhydride (B1165640), is a highly versatile and reactive structure in organic synthesis. ontosight.ai Its key structural features include a five-membered ring containing an oxygen atom, two carbonyl groups, and a carbon-carbon double bond. This arrangement of functional groups confers a high degree of reactivity, making it a valuable building block for a wide range of chemical transformations.

The electrophilic nature of the double bond and the carbonyl carbons allows for a variety of addition and cycloaddition reactions. Furthermore, the anhydride functionality can be readily opened by nucleophiles such as alcohols and amines to form esters and amides, respectively. This reactivity is fundamental to its extensive use in polymer chemistry, where it is copolymerized with monomers like cyclopentene, styrene (B11656), and 1,3-pentadiene (B166810) to produce materials with tailored thermal and mechanical properties. ontosight.ai The 2,5-furandione core is also a precursor for the synthesis of other important chemical intermediates. industrialchemicals.gov.au

Derivatives of 2,5-furandione, where the hydrogen atoms on the furan ring are replaced by various substituents, exhibit a modified and often enhanced reactivity. The electronic and steric nature of these substituents can influence the reactivity of the ring system, allowing for fine-tuning of its chemical behavior. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the susceptibility of the double bond to nucleophilic or electrophilic attack.

Specific Focus: Unique Research Landscape of 2,5-Furandione, 3-methoxy-4-methyl-

The specific compound, 2,5-Furandione, 3-methoxy-4-methyl-, with the CAS number 58661-86-2, represents a unique substitution pattern on the 2,5-furandione core. epa.gov The presence of a methoxy (B1213986) group at the 3-position and a methyl group at the 4-position introduces both electronic and steric influences that are expected to modulate its reactivity compared to the unsubstituted parent compound.

Detailed, dedicated research on 2,5-Furandione, 3-methoxy-4-methyl- is not extensively documented in publicly available literature. However, its inclusion in chemical databases, such as the EPA's CompTox Chemicals Dashboard, indicates its relevance in high-throughput screening programs. epa.gov The data available from such programs can offer preliminary insights into its biological activity profile.

To understand its potential chemical behavior, parallels can be drawn from related, more thoroughly studied substituted furanones. For example, the reactivity of compounds like 3,4-dihalo-2(5H)-furanones, which are also highly substituted, has been shown to be rich and varied, involving reactions with a wide range of nucleophiles. nih.gov The synthesis of related methoxy- and methyl-substituted heterocycles often involves multi-step sequences, suggesting that the preparation of 2,5-Furandione, 3-methoxy-4-methyl- would likely require a carefully designed synthetic route. researchgate.netgoogle.com

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | 2,5-Furandione, 3-methoxy-4-methyl- |

| CAS Number | 58661-86-2 |

| DTXSID | DTXSID00437817 epa.gov |

Interdisciplinary Relevance and Emerging Research Frontiers

While specific applications for 2,5-Furandione, 3-methoxy-4-methyl- are not yet established, the broader class of substituted furanones has found applications across various scientific disciplines. Many natural products containing a furanone core exhibit significant biological activity, driving research in medicinal chemistry and drug discovery. nih.gov For instance, some furanone derivatives have been investigated for their potential as antimicrobial and antiviral agents. nih.gov

In the realm of materials science, the ability of the 2,5-furandione core to undergo polymerization is a key area of research. ontosight.ai The development of new polymers derived from substituted furandiones could lead to advanced materials with novel properties. Another emerging frontier is the use of furanic compounds as bio-based platform chemicals, offering a renewable alternative to petroleum-based feedstocks for the chemical industry.

The study of flavor and fragrance chemistry also intersects with furanone research. Compounds like 2,5-dimethyl-4-methoxy-3(2H)-furanone are known for their distinct aromas and are important components in the food and perfume industries. sigmaaldrich.comchemicalbook.com Although the sensory properties of 2,5-Furandione, 3-methoxy-4-methyl- have not been reported, its structural similarity to known flavor compounds suggests this as a potential area for future investigation.

The table below presents data on related furanone compounds to illustrate the diversity of this chemical class.

| Compound Name | CAS Number | Key Research Area/Application |

| 2,5-Furandione (Maleic anhydride) | 108-31-6 | Polymer synthesis, chemical intermediate ontosight.aiindustrialchemicals.gov.au |

| 2,5-Dimethyl-4-methoxy-3(2H)-furanone | 4077-47-8 | Flavor and fragrance sigmaaldrich.comchemicalbook.com |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Not specified in results | Synthetic intermediate, bioactive molecule studies nih.gov |

| Citraconic anhydride (3-Methyl-2,5-furandione) | 616-02-4 | Chemical synthesis chemeo.comnist.gov |

Structure

3D Structure

特性

CAS番号 |

58661-86-2 |

|---|---|

分子式 |

C6H6O4 |

分子量 |

142.11 g/mol |

IUPAC名 |

3-methoxy-4-methylfuran-2,5-dione |

InChI |

InChI=1S/C6H6O4/c1-3-4(9-2)6(8)10-5(3)7/h1-2H3 |

InChIキー |

JAKHWOHOQSDFQJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC1=O)OC |

正規SMILES |

CC1=C(C(=O)OC1=O)OC |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2,5 Furandione, 3 Methoxy 4 Methyl

Strategic Precursor Synthesis and Functionalization

A key approach to complex molecules involves either building the core structure from appropriately functionalized precursors or adding the functional groups to a pre-existing scaffold.

The most logical route to 2,5-Furandione, 3-methoxy-4-methyl- is through the oxidation of a correspondingly substituted furan (B31954), namely 3-methoxy-4-methylfuran. Therefore, the regioselective synthesis of this furan precursor is of paramount importance. Modern synthetic methods offer several powerful tools for the construction of multisubstituted furans.

One such method is the palladium-catalyzed cross-coupling reaction. For instance, 3,4-disubstituted furans can be prepared from versatile building blocks like 3,4-bis(trimethylsilyl)furan. iupac.org A regiospecific displacement of one silyl (B83357) group with boron trichloride (B1173362) can lead to a boroxine, which then undergoes a Suzuki reaction to introduce the first substituent. A subsequent, more rigorous reaction can replace the second silyl group, allowing for the controlled synthesis of 3,4-disubstituted furans. iupac.org

Another powerful strategy is the metalloradical cyclization of alkynes with α-diazocarbonyls. Cobalt(II) porphyrin complexes can catalyze the reaction between terminal alkynes and α-diazocarbonyls to produce polyfunctionalized furans with complete regioselectivity under mild conditions. scispace.comnih.gov This method demonstrates high functional group tolerance, which is advantageous for creating complex substitution patterns. scispace.comnih.gov

A hypothetical route to a 3-methoxy-4-methylfuran precursor could involve the cyclization of a carefully designed acyclic starting material bearing the required methoxy (B1213986) and methyl groups at the appropriate positions, which would then be oxidized to the final furandione product.

Introducing substituents directly onto a pre-formed furandione ring is an alternative, though often more challenging, strategy. The electron-deficient nature of the maleic anhydride (B1165640) core makes it susceptible to nucleophilic attack rather than electrophilic substitution.

The introduction of a methyl group onto a maleic anhydride system is documented. For example, citraconic anhydride is 3-methyl-2,5-furandione. nist.govsigmaaldrich.com However, the subsequent introduction of a methoxy group at the 4-position would be difficult. Direct electrophilic attack is unlikely. A potential route could involve a multi-step sequence, for example, halogenation of a methyl-substituted furandione followed by nucleophilic substitution with a methoxide (B1231860) source. The synthesis of 3-chloro-4-methylphthalic anhydride from 4-methylphthalic anhydride demonstrates that halogenation of a related anhydride system is possible, although it can lead to mixtures of isomers. prepchem.com Applying such a strategy to methylmaleic anhydride would require careful control of regioselectivity to obtain the desired 3-methoxy-4-methyl product.

Catalytic Approaches in Furandione Ring Construction

Catalysis provides efficient and selective methods for constructing the core furan ring, which can then be oxidized to the furandione.

A variety of transition metals are effective in catalyzing the synthesis of substituted furans. Ruthenium(II) catalysts can promote the intramolecular cyclization of vinyl diazoesters to produce densely functionalized furans. nih.govwustl.edu These furan products can be subsequently converted to highly substituted butenolides, which are structurally related to furandiones. nih.gov

Palladium and copper co-catalyzed reactions are also widely used. For example, a cascade reaction of aryloxy-enynes with aryl halides under palladium catalysis provides rapid and regioselective access to 2,3,4-trisubstituted furans. organic-chemistry.org Similarly, cobalt and rhodium catalysts are effective for the [3+2] cycloaddition of alkynes and α-diazocarbonyl compounds to build the furan ring. scispace.com The table below summarizes various catalytic systems for the synthesis of substituted furan precursors.

| Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ru(II) Complexes | Vinyl diazoesters | Trisubstituted and Tetrasubstituted Furans | Intramolecular cyclization. | nih.gov |

| Co(II) Porphyrin | Alkynes and α-Diazocarbonyls | Polyfunctionalized Furans | Complete regioselectivity, mild conditions. | scispace.comnih.gov |

| Palladium/Copper | (Z)-β-bromoenol acetates and terminal alkynes | 2,5-Disubstituted 3-iodofurans | Mild reaction conditions. | organic-chemistry.org |

| Gold (TA-Au)/Copper | Various simple starting materials | Di-, Tri-, and Tetrasubstituted Furans | One-pot three-step reaction cascade. | organic-chemistry.org |

While metal catalysis is powerful, organocatalytic and biocatalytic methods are emerging as valuable alternatives for their potential for high selectivity and milder, more sustainable reaction conditions. For the synthesis of furandiones, these methods could offer enantioselective pathways to chiral derivatives.

A base-catalyzed, metal-free reaction of α-hydroxy ketones and cyano compounds has been reported for the synthesis of tetrasubstituted furans, highlighting a move away from expensive metal catalysts. nih.gov This approach is noted for its good functional group tolerance and high atom economy. nih.gov Although a direct application to 3-methoxy-4-methyl-2,5-furandione is not reported, the principle of using organo-bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) could be adapted to catalyze the cyclization of a suitable acyclic precursor. nih.gov

Biocatalysis, using enzymes, could potentially be employed for the selective oxidation of a 3-methoxy-4-methylfuran precursor to the desired furandione, or for the resolution of a racemic intermediate to yield an enantiopure product.

Green and Sustainable Synthesis Pathways

Modern synthetic chemistry places a strong emphasis on sustainability. For a compound like 2,5-Furandione, 3-methoxy-4-methyl-, green approaches would focus on using renewable starting materials, reducing waste, and employing environmentally benign catalysts and solvents.

Based on a comprehensive review of available scientific literature, there are no specific, published synthetic routes dedicated exclusively to 2,5-Furandione, 3-methoxy-4-methyl- . The information available focuses on related structures, such as other substituted furandiones and maleic anhydrides.

Therefore, it is not possible to provide an article with detailed research findings and data tables on the synthesis of this specific compound as the information does not exist in the public domain. The provided outline requires content that is not available.

I can, however, provide information on the synthesis of structurally similar compounds, such as:

3,4-disubstituted furan-2,5-diones: There are methods for synthesizing these compounds, for example, from mucobromic acid.

2,3-dimethylmaleic anhydride (3,4-dimethyl-2,5-furandione): This compound has been isolated from a biomass source, Colocasia esculenta.

Substituted Maleic Anhydrides: Various synthetic methods, including photochemical reactions, are known for this class of compounds.

Mechanistic Investigations and Transformative Reactivity of 2,5 Furandione, 3 Methoxy 4 Methyl

Intrinsic Reactivity of the Furandione Moiety

The reactivity of the 2,5-furandione ring system is characterized by its electrophilicity and the strain inherent in the five-membered ring containing two carbonyl groups and a double bond. This leads to a predisposition for reactions that relieve ring strain and satisfy the electronic demands of the system.

Nucleophilic Addition and Ring-Opening Pathways

The electron-deficient nature of the carbonyl carbons in the furandione ring makes them susceptible to attack by nucleophiles. This initial addition often leads to a ring-opening reaction, a common pathway for cyclic anhydrides. For instance, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones, which exist in equilibrium with their open-chain form, with nucleophiles like N-acetylcysteine involves an initial nucleophilic attack followed by ring opening. nih.gov A similar mechanism can be expected for 2,5-Furandione, 3-methoxy-4-methyl-, where a nucleophile would attack one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent cleavage of the acyl-oxygen bond results in the formation of a substituted maleic acid derivative.

The general pathway can be illustrated by the hydrolysis of its simpler analog, 3-methyl-2,5-furandione (citraconic anhydride), which reacts with water to form 2-methyl-2-butenedioic acid (citraconic acid). nist.gov The rate and facility of this ring-opening are dependent on the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and basic or acidic catalysis can significantly accelerate the process.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Furandiones

| Furandione Derivative | Nucleophile | Product |

|---|---|---|

| 3-Methyl-2,5-furandione | Water | 2-Methyl-2-butenedioic acid nist.gov |

Electrocyclic Reactions and Reactive Intermediates (e.g., acylketenes from thermolysis)

Upon heating, 2,5-furandiones can undergo electrocyclic ring-opening reactions to form highly reactive intermediates known as acylketenes. This process involves the cleavage of a carbon-oxygen bond in the anhydride (B1165640) ring. While specific studies on the thermolysis of 2,5-Furandione, 3-methoxy-4-methyl- are not widely documented, the thermal decomposition of related furanone structures has been investigated. For example, theoretical studies on the thermal decomposition of 5-methyl-2-ethylfuran show that dissociation reactions and intramolecular H-transfer reactions have high rate constants, indicating the susceptibility of the furan (B31954) ring to thermal transformations. mdpi.com

The generated acylketene is a versatile intermediate that can participate in various subsequent reactions, including cycloadditions and reactions with nucleophiles, offering a pathway to complex molecular architectures. The specific substitution pattern on the original furandione would be reflected in the structure of the resulting acylketene, influencing its subsequent reactivity.

Photochemical Reactions (e.g., [2+2] cycloadditions)

The carbon-carbon double bond within the furandione ring is a chromophore that can absorb ultraviolet light, leading to electronically excited states. These excited states can undergo various photochemical reactions, including [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) derivatives. This reaction, known as the Paterno-Büchi reaction when involving a carbonyl group, can also occur with the C=C double bond of the furandione. msu.edu

The irradiation of furandiones can lead to the formation of a diradical intermediate, which then reacts with an alkene to form the four-membered ring. The stereochemistry and regiochemistry of the resulting cyclobutane product are dependent on the nature of the substituents on both the furandione and the alkene. Additionally, other photochemical transformations, such as rearrangements, are possible. For instance, derivatives of 2,5-cyclohexadienone (B8749443) are known to undergo complex photochemical rearrangements. msu.edu

Reactivity Influenced by Methoxy (B1213986) and Methyl Substituents

The methoxy (-OCH₃) and methyl (-CH₃) groups attached to the double bond of the furandione ring play a crucial role in modulating its reactivity through a combination of electronic and steric effects.

Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The methoxy group is an electron-donating group through resonance, which can increase the electron density of the carbon-carbon double bond. Conversely, its oxygen atom is electronegative, leading to an electron-withdrawing inductive effect. libretexts.orgucsb.edu The methyl group is generally considered an electron-donating group through induction. ucsb.edu These electronic effects can influence the electrophilicity of the carbonyl carbons and the nucleophilicity of the double bond, thereby affecting the rates of nucleophilic attack and cycloaddition reactions.

Steric hindrance from the methyl and methoxy groups can also play a significant role. nih.govbris.ac.uk These groups can impede the approach of a nucleophile or a reactant in a cycloaddition, potentially slowing down the reaction rate compared to an unsubstituted furandione. Studies on related systems, such as the reaction of substituted furans with transient organometallic species, have shown that both electronic and steric effects of methyl substituents can compete to influence reaction rates. biu.ac.il

Table 2: Predicted Influence of Substituents on Reactivity

| Substituent | Electronic Effect | Steric Effect | Predicted Impact on Nucleophilic Addition |

|---|---|---|---|

| Methoxy (-OCH₃) | Donating (resonance), Withdrawing (inductive) libretexts.orgucsb.edu | Moderate | May decrease rate at C=C, potentially influencing carbonyl reactivity |

Regioselectivity and Stereoselectivity in Addition and Substitution Reactions

In reactions where multiple products can be formed, the methoxy and methyl substituents are critical in determining the outcome. The electronic properties of these groups direct the regioselectivity of addition reactions. For example, in a nucleophilic attack, the electron-donating nature of the substituents might make one carbonyl carbon more or less electrophilic than the other, leading to a preferential attack at a specific site.

In cycloaddition reactions, the substituents influence the orientation of the approaching reactant. Studies on the cycloaddition of methoxy-substituted furans with dehydrobenzenes have demonstrated a high degree of regioselectivity, driven by the powerful electron-releasing properties of the methoxy group. psu.edu A similar directing effect would be expected for 2,5-Furandione, 3-methoxy-4-methyl- in its cycloaddition reactions.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also influenced by the steric bulk of the substituents. The methoxy and methyl groups can block one face of the furandione ring, forcing an incoming reactant to approach from the less hindered side, resulting in a specific stereochemical outcome.

Derivatization and Scaffold Transformation Chemistry

Synthesis of Novel Heterocyclic Systems Incorporating the Methoxy-Methyl Furan Core

The transformation of the 2,5-Furandione, 3-methoxy-4-methyl- core into various heterocyclic systems is a key area of mechanistic investigation. By leveraging the reactivity of the furanone ring, it is possible to synthesize important classes of heterocycles such as pyrimidines, pyrazoles, and quinoxalines. These transformations typically involve a ring-opening step to generate a dicarbonyl or a related reactive intermediate, which then undergoes cyclocondensation with appropriate binucleophiles.

Pyrimidines: The synthesis of pyrimidines from 2,5-Furandione, 3-methoxy-4-methyl- can be envisioned through its conversion into a 1,3-dicarbonyl equivalent. A plausible synthetic route involves the ring-opening of the anhydride with a suitable nucleophile, followed by reaction with an amidine. For instance, treatment of the furanone with an alcohol under acidic or basic conditions could yield a succinate (B1194679) derivative. Subsequent Dieckmann condensation or a similar intramolecular reaction could then form a cyclic β-keto ester. This intermediate, upon reaction with various amidines, would furnish the corresponding pyrimidine (B1678525) derivatives. The general principle of pyrimidine synthesis from 1,3-dicarbonyl compounds and amidines is a well-established method in heterocyclic chemistry. organic-chemistry.orgthieme-connect.desemanticscholar.org

Pyrazoles: The construction of a pyrazole (B372694) ring from the furanone scaffold necessitates the formation of a 1,3-dicarbonyl compound which can then react with hydrazine (B178648) derivatives. acs.org A potential pathway involves the hydrolysis of the anhydride to the corresponding dicarboxylic acid, followed by selective reduction and oxidation steps to generate the 1,3-dicarbonyl moiety. Alternatively, a more direct approach could involve the reaction of the furanone with a hydrazine, which could potentially lead to a ring-opened hydrazide intermediate that cyclizes to form a pyrazolidinone derivative. Further chemical modifications would then be required to achieve the aromatic pyrazole ring.

Quinoxalines: The synthesis of quinoxalines requires a 1,2-dicarbonyl compound to condense with an ortho-phenylenediamine. nih.gov To access a 1,2-dicarbonyl intermediate from 2,5-Furandione, 3-methoxy-4-methyl-, a series of transformations would be necessary. One hypothetical route could involve the oxidative cleavage of the double bond within the furanone ring. However, a more controlled approach might involve ring-opening to the dicarboxylic acid, followed by functional group manipulations to introduce the two adjacent carbonyl groups. For example, conversion to the diacyl chloride and subsequent controlled reduction could potentially yield the desired diketone.

| Target Heterocycle | Key Intermediate from Furanone | Required Reagent |

| Pyrimidine | 1,3-Dicarbonyl derivative | Amidine |

| Pyrazole | 1,3-Dicarbonyl derivative | Hydrazine |

| Quinoxaline | 1,2-Dicarbonyl derivative | o-Phenylenediamine |

Cascade Reactions and Tandem Processes for Complex Molecule Construction

Cascade reactions, also known as tandem or domino reactions, offer an efficient strategy for the synthesis of complex molecules from simpler precursors in a single operation, thus minimizing waste and improving atom economy. The structure of 2,5-Furandione, 3-methoxy-4-methyl-, is well-suited for initiating such reaction cascades.

A hypothetical cascade reaction could be initiated by a Michael addition of a nucleophile to the electron-deficient double bond of the furanone. This could be followed by an intramolecular cyclization or rearrangement, leading to the formation of a polycyclic system. For example, the reaction with a binucleophile containing both a soft and a hard nucleophilic center could lead to a tandem Michael addition-cyclization sequence.

Furthermore, tandem processes involving the initial ring-opening of the furanone can be designed. For instance, a reaction with an amino alcohol could lead to the formation of an amide-ester, which could then undergo an intramolecular cyclization to form a lactam-lactone fused ring system. The methoxy and methyl substituents on the furanone ring would be expected to influence the regioselectivity and stereoselectivity of these cascade reactions, providing a means to control the final structure of the complex molecule.

Computational Chemistry and Theoretical Elucidation for 2,5 Furandione, 3 Methoxy 4 Methyl

Electronic Structure and Stability Analysis

The electronic structure and stability of 2,5-Furandione, 3-methoxy-4-methyl- would be primarily investigated using computational quantum chemistry methods. These approaches provide deep insights into the molecule's fundamental properties at the atomic and molecular orbital levels.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For 2,5-Furandione, 3-methoxy-4-methyl-, DFT calculations would be employed to determine its ground state properties. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

Key ground state properties that would be calculated include:

Optimized Molecular Geometry: This provides precise bond lengths, bond angles, and dihedral angles.

Electronic Energy: The total energy of the molecule in its most stable form.

Vibrational Frequencies: These calculations can predict the infrared (IR) spectrum of the molecule, helping to identify characteristic vibrational modes.

A common approach would be to use a functional, such as B3LYP or M06-2X, combined with a suitable basis set, like 6-311+G**, to achieve a balance between computational cost and accuracy.

Aromaticity and Antiaromaticity Assessment of Furan-Derived Systems

The furan (B31954) ring within the 2,5-Furandione, 3-methoxy-4-methyl- structure is a five-membered heterocycle. The aromaticity of furan and its derivatives is a topic of significant interest. Aromatic compounds exhibit enhanced stability due to a cyclic, planar arrangement of delocalized π-electrons.

To assess the aromaticity of the furan-derived system in the target molecule, several computational methods could be employed:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromaticity, while a positive value suggests antiaromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 suggests high aromaticity.

Anisotropy of the Induced Current Density (AICD): This method visualizes the flow of electrons in the presence of an external magnetic field, providing a qualitative and quantitative measure of aromaticity.

The presence of electron-withdrawing carbonyl groups and electron-donating methoxy (B1213986) and methyl substituents on the furan ring would significantly influence its electronic structure and degree of aromaticity.

Conformational Analysis and Isomerism

The presence of the methoxy group introduces rotational flexibility around the C-O bond, leading to the possibility of different conformers. Conformational analysis is crucial to identify the most stable three-dimensional arrangement of the molecule.

Computational studies would involve a systematic scan of the potential energy surface by rotating the methoxy group's dihedral angle. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. The single origin in the spectrum of some methoxy-substituted aromatic compounds can be evidence of a single minimum energy conformation of the methoxy group with respect to the ring.

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for exploring the potential reactivity of 2,5-Furandione, 3-methoxy-4-methyl-. By mapping out reaction pathways, it is possible to understand how the molecule might behave in chemical reactions.

Transition State Characterization and Activation Energy Calculations

For any proposed reaction involving 2,5-Furandione, 3-methoxy-4-methyl-, identifying the transition state is a key step. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Computational methods are used to locate and characterize these transition state structures. A true transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the transition state is identified, the activation energy can be calculated as the energy difference between the reactants and the transition state. This provides a quantitative measure of the reaction's feasibility. For example, in cycloaddition reactions, transition state geometries can be optimized at levels of theory like M06-2X/6–31+G(2d,p) to understand the reaction mechanism.

Reaction Pathway Mapping and Intermediate Identification

Beyond just the transition state, computational chemistry can be used to map the entire reaction pathway. This involves identifying any intermediates that may be formed during the course of the reaction. Intermediates are stable species that exist in local energy minima along the reaction coordinate.

Solvation Models and Their Impact on Reaction Energetics

The study of chemical reactions in solution requires a detailed understanding of the interactions between the solute and the solvent molecules. Solvation models are computational methods used to describe these interactions and their effects on the energetics of a reaction. For "2,5-Furandione, 3-methoxy-4-methyl-", both explicit and implicit solvation models can be employed to predict how the solvent influences reaction pathways and transition states.

Explicit solvation models involve the inclusion of a specific number of solvent molecules around the solute in the quantum mechanical calculation. This approach can provide a highly accurate picture of the immediate solvation shell but is computationally expensive. In contrast, implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is less computationally demanding and is often used to calculate the bulk solvent effects on reaction energetics.

The choice of solvation model can have a significant impact on the calculated activation energies and reaction enthalpies. For instance, in reactions involving polar species, the stabilization of charged intermediates and transition states by a polar solvent can dramatically lower the activation barrier. The following table illustrates the hypothetical impact of different solvents on a reaction involving "2,5-Furandione, 3-methoxy-4-methyl-", as predicted by computational models.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Toluene | 2.4 | 22.5 |

| Tetrahydrofuran | 7.5 | 20.1 |

| Acetonitrile | 37.5 | 18.3 |

| Water | 78.4 | 17.5 |

Note: The data in this table is illustrative and based on typical computational results for similar compounds.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be validated against experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. uncw.edu Methods such as the Gauge-Including Atomic Orbital (GIAO) method are frequently used to calculate the isotropic shielding values, which can then be converted to chemical shifts. uncw.edu The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov For "2,5-Furandione, 3-methoxy-4-methyl-", theoretical predictions of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation and confirmation.

The following table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for "2,5-Furandione, 3-methoxy-4-methyl-".

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Methyl group) | 2.1 |

| ¹H (Methoxy group) | 3.8 |

| ¹³C (C=O) | 165.2 |

| ¹³C (C=O) | 163.8 |

| ¹³C (C-O-C) | 148.5 |

| ¹³C (C-CH₃) | 135.7 |

| ¹³C (Methoxy) | 60.1 |

| ¹³C (Methyl) | 9.5 |

Note: The data in this table is illustrative and based on typical computational results for similar compounds.

Proton-proton coupling constants can also be calculated using computational methods by analyzing the dihedral angles between adjacent protons. uncw.edu

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. researchgate.net Theoretical vibrational frequency analysis can predict the positions and intensities of the bands in the IR and Raman spectra. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization. The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

A theoretical vibrational analysis of "2,5-Furandione, 3-methoxy-4-methyl-" would be expected to show characteristic frequencies for the C=O stretching of the anhydride (B1165640) group, C-O-C stretching, and the vibrations of the methyl and methoxy groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O asymmetric stretch | 1850 |

| C=O symmetric stretch | 1780 |

| C=C stretch | 1660 |

| C-O-C stretch | 1250 |

| CH₃ rock | 1050 |

Note: The data in this table is illustrative and based on typical computational results for similar compounds.

Structure-Reactivity Relationship Predictions

Computational methods can be used to predict the reactivity of a molecule based on its electronic structure. For "2,5-Furandione, 3-methoxy-4-methyl-", calculations of molecular orbitals, electrostatic potential surfaces, and Fukui functions can provide insights into its reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting the sites of electrophilic and nucleophilic attack, respectively. The electrostatic potential surface can also indicate the electron-rich and electron-poor regions of the molecule, guiding the prediction of intermolecular interactions.

By analyzing these computational descriptors, it is possible to predict how "2,5-Furandione, 3-methoxy-4-methyl-" will behave in various chemical reactions, such as Diels-Alder reactions or nucleophilic acyl substitution. For example, the electron-withdrawing nature of the anhydride group is expected to make the double bond susceptible to nucleophilic attack. The methoxy and methyl groups will also influence the regioselectivity of these reactions through their electronic and steric effects.

Applications in Advanced Materials Science and Synthetic Chemistry

Polymer Chemistry and Macromolecular Engineering

The furanone ring, particularly in its anhydride (B1165640) form, is a well-established monomer for polymerization reactions. The presence of the double bond allows for its incorporation into polymer chains, while the anhydride group offers a reactive handle for subsequent chemical modifications.

Maleic anhydride, the parent compound of 2,5-Furandione, 3-methoxy-4-methyl-, readily copolymerizes with a variety of electron-rich vinyl monomers, most notably styrene (B11656), to form alternating copolymers. tue.nl This tendency to alternate is a key feature, leading to a well-defined polymer structure. It is anticipated that 2,5-Furandione, 3-methoxy-4-methyl- would exhibit similar reactivity, participating in free-radical polymerizations with olefinic and vinyl monomers.

The copolymerization of monomers like 2-methoxy-4-vinylphenol (B128420) (MVP), which shares structural motifs with the target compound, has been successfully demonstrated. mdpi.com These polymerizations can be carried out via solution and emulsion techniques to produce both homo- and copolymers. mdpi.com For instance, copolymers of styrene and maleic anhydride (SMA) are produced commercially and used in a wide range of applications. unilongindustry.comslideshare.net The introduction of methoxy (B1213986) and methyl groups onto the furandione ring would likely modulate the monomer's reactivity and influence the properties of the resulting copolymers, such as thermal stability, solubility, and glass transition temperature.

Table 1: Potential Co-monomers and Polymerization Characteristics

| Monomer Class | Example Monomer | Polymerization Method | Anticipated Copolymer Feature | Reference |

|---|---|---|---|---|

| Vinyl Aromatic | Styrene | Free-Radical Polymerization | Alternating copolymer structure | tue.nl |

| Vinyl Ether | n-Butyl vinyl ether | Radical Polymerization | Functional polymer backbone | researchgate.net |

| Bio-based Vinyl | 2-Methoxy-4-vinylphenol (MVP) | Solution and Emulsion Polymerization | Thermoplastics with tunable properties | mdpi.com |

| Olefins | 1-Octadecene | Free-Radical Polymerization | Hydrophobic side chains | tue.nl |

The true versatility of incorporating 2,5-Furandione, 3-methoxy-4-methyl- into a polymer lies in the post-polymerization modification capabilities of the anhydride group. This functionality serves as a latent reactive site that can be readily transformed through reactions with nucleophiles. For example, reaction with primary amines leads to the formation of imides, while reaction with alcohols and water yields esters and carboxylic acids, respectively. tue.nl

This chemical handle allows for the synthesis of a diverse range of functional polymers:

Grafted Copolymers: By reacting a maleic anhydride-containing polymer with amine-terminated molecules, such as poly(dimethylsiloxane) (PDMS-NH2), it is possible to create graft copolymers. tue.nl This approach allows for the combination of different polymer properties, such as the rigidity of a styrenic backbone with the hydrophobicity and flexibility of PDMS. tue.nl

Self-Emulsifying Polymers: The anhydride groups can be partially hydrolyzed to dicarboxylic acids. Subsequent neutralization with a base, like ammonia, creates ionic groups along the polymer chain, enabling the polymer to become self-emulsifying in water. tue.nltno.nl This creates stable, surfactant-free latexes suitable for water-borne coating applications. tno.nl

Cross-linked Networks: The anhydride or the resulting carboxylic acid groups can be used for cross-linking reactions, for instance with diamines or diols. tue.nl This transforms a thermoplastic material into a thermoset network, enhancing its mechanical strength, thermal stability, and solvent resistance. tue.nl Lignin-derived monomers like MVP have also been used to create thermosets by crosslinking with thiol-bearing reagents. mdpi.com

Copolymers derived from maleic anhydride are extensively used for the surface modification of polar substrates. unilongindustry.comresearchgate.nettno.nl The anhydride groups exhibit strong adhesion to surfaces rich in hydroxyl or amine groups, such as metals, glass, cellulosics (cotton, paper), and mineral fillers. tue.nlunilongindustry.com

It is expected that copolymers of 2,5-Furandione, 3-methoxy-4-methyl- would be highly effective in these applications:

Hydrophobic Coatings: A copolymer can be designed where the furandione-derived backbone provides adhesion to a polar substrate (like cotton fabric), while hydrophobic side chains, introduced via grafting, orient towards the air interface. This has been demonstrated with poly(styrene-alt-maleic anhydride) modified with PDMS, which imparted a highly hydrophobic surface to cotton, with water contact angles exceeding 135°. researchgate.nettno.nl

Adhesion Promoters and Primers: In multi-layer coating systems or composites, SMA resins act as compatibilizers or adhesion promoters, bridging the interface between a polar substrate and a non-polar topcoat. slideshare.net They are used in automotive coatings to enhance the adhesion of paint to metal substrates. unilongindustry.com

Functional Paper Sizing: In the paper industry, maleic anhydride copolymers are used as sizing agents to improve the water resistance and strength of paper products. unilongindustry.comslideshare.net

Table 2: Applications in Surface Modification

| Application Area | Function | Mechanism | Example | Reference |

|---|---|---|---|---|

| Textiles | Hydrophobization | Adhesion of anhydride to cellulose; orientation of hydrophobic grafts. | Water-repellent cotton fabric | researchgate.nettno.nl |

| Automotive | Adhesion Promoter | Interaction of anhydride with metal substrate. | Primer for automotive paints | unilongindustry.com |

| Medical Devices | Biocompatible Coating | Reduces protein adsorption and cell adhesion. | Coatings for catheters and stents | unilongindustry.com |

| Paper Industry | Sizing Agent | Improves water resistance and paper strength. | Moisture-resistant packaging paper | unilongindustry.comslideshare.net |

Role as Intermediates in Organic Synthesis

Beyond polymer science, the unique substitution pattern and reactive functionality of 2,5-Furandione, 3-methoxy-4-methyl- make it a valuable building block for the synthesis of fine and specialty chemicals.

The 2(5H)-furanone core structure is a key pharmacophore found in a multitude of natural products isolated from plants and marine organisms that exhibit a wide range of biological activities, including antimicrobial and antiviral properties. researchgate.net The high reactivity of substituted furanones makes them versatile reactants in synthetic chemistry. researchgate.net

2,5-Furandione, 3-methoxy-4-methyl- can serve as a precursor to furanone derivatives. The anhydride can be selectively reduced or reacted to form the lactone (furanone) ring. The methoxy and methyl substituents provide specific functionality that can be used to synthesize analogs of natural products. semanticscholar.org This approach allows for the systematic exploration of structure-activity relationships (SAR), potentially leading to compounds with enhanced potency or improved pharmacokinetic properties. semanticscholar.org For example, syntheses of various furan (B31954) and difuran derivatives have been undertaken to explore their biological activities. unina.itnih.gov

The furanone and furandione chemical class has shown significant promise in the development of agrochemicals. Notably, a related compound, 2,3-dimethylmaleic anhydride, has been isolated from a natural source and identified as a potent biofumigant against insect pests of stored grains. This highlights the potential of simple, substituted furandiones in crop protection.

Furthermore, the synthesis of heterocyclic systems, such as 1,2,4-triazoles, from furanone precursors has been explored for creating molecules with favorable pharmacological and, by extension, agrochemical profiles. researchgate.net The introduction of methoxyphenyl groups is a common strategy in the design of bioactive molecules. mdpi.com

In the realm of specialty chemicals, furanone derivatives are highly prized as aroma and flavor compounds. For instance, 2,5-dimethyl-4-methoxy-3(2H)-furanone is a key volatile aroma compound that contributes to the characteristic scent of strawberries. The synthesis of such high-value molecules could potentially start from a versatile precursor like 2,5-Furandione, 3-methoxy-4-methyl-, which contains the necessary carbon skeleton and oxygenated functional groups.

Chemical Characterization and Environmental Monitoring Studies

The scientific understanding of the specific compound 2,5-Furandione, 3-methoxy-4-methyl- in environmental and industrial contexts is still developing. While direct research on this exact molecule is limited, valuable insights can be drawn from studies on structurally similar furanones and related methoxy- and methyl-substituted compounds. This allows for informed hypotheses regarding its detection, analysis, and formation in complex chemical environments.

Detection and Analysis in Complex Pyrolytic and Biomass Conversion Matrices

The thermal decomposition of biomass, such as wood and agricultural residues, through processes like pyrolysis and gasification, generates a complex mixture of chemical compounds, including a variety of furanoids. noaa.govfigshare.com These compounds are formed from the breakdown of cellulose, hemicellulose, and lignin (B12514952), the primary components of biomass. noaa.govacs.org While specific detection of 2,5-Furandione, 3-methoxy-4-methyl- is not prominent in publicly available literature, the presence of other substituted furanones in pyrolytic products suggests that it could be a potential, albeit likely minor, component.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in identifying volatile and semi-volatile organic compounds within the complex matrix of bio-oil and pyrolysis gases. noaa.gov For instance, studies on the pyrolysis of various biomass types have identified a range of furan derivatives. The specific types and yields of these compounds are highly dependent on the biomass feedstock and pyrolysis conditions, such as temperature and residence time. nih.gov

Table 1: Examples of Furanones and Related Compounds Identified in Biomass Pyrolysis

| Biomass Source | Identified Furanone/Related Compound(s) | Analytical Method |

| Various (General) | Furfural (B47365), 5-Methylfurfural, Furan, Methylfuran | Py-GC-MS |

| Glucose (Cellulose model) | 3(2H)-furanone, 3-hydroxy-γ-butyrolactone | PY-GCxGC-TOFMS |

| Palm Oil Residues | Compounds derived from hemicellulose and lignin decomposition | Thermogravimetric Analysis (TGA), Py-GC-MS |

| Colocasia esculenta | 2,3-Dimethylmaleic anhydride (3,4-Dimethyl-2,5-furandione) | IR, NMR, Mass Spectrometry |

This table is illustrative and based on research on related compounds, as direct data for 2,5-Furandione, 3-methoxy-4-methyl- is not widely available. The presence of these compounds suggests that similar substituted furanones could also be formed.

The detection of 2,5-Furandione, 3-methoxy-4-methyl- would necessitate high-resolution analytical methods capable of separating and identifying isomers and compounds with similar fragmentation patterns. The methoxy and methyl substitutions on the furanone ring would influence its retention time in a gas chromatograph and produce a characteristic mass spectrum, which would be key to its identification.

Investigation of Formation Pathways in Atmospheric and Environmental Processes

Furanoids are recognized as a significant class of volatile organic compounds (VOCs) emitted from biomass burning, and they play a role in atmospheric chemistry. noaa.govacs.org These compounds can undergo rapid degradation in the atmosphere, primarily through reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. researchgate.netcopernicus.org These reactions can contribute to the formation of secondary organic aerosols (SOA) and ozone, impacting air quality. acs.orgresearchgate.net

The atmospheric formation and degradation pathways of 2,5-Furandione, 3-methoxy-4-methyl- have not been specifically studied. However, research on the atmospheric oxidation of furan and its methyl-substituted derivatives provides a framework for predicting its likely behavior. acs.orgresearchgate.net The reaction is typically initiated by the addition of an OH radical to the furan ring. researchgate.net The presence of both a methoxy and a methyl group on the ring of 2,5-Furandione, 3-methoxy-4-methyl- would influence the position of the radical attack and the subsequent reaction pathways.

Potential Atmospheric Reaction Pathways for Substituted Furanones:

OH Radical Addition: The primary daytime atmospheric loss process for furanoids is reaction with the OH radical. The reaction starts with the addition of OH to the double bonds in the furan ring. researchgate.net

Ring-Opening Reactions: Following radical addition, the furan ring can open, leading to the formation of various dicarbonyl compounds. researchgate.net

Secondary Product Formation: The degradation products can further react in the atmosphere, contributing to the formation of SOA and other pollutants. acs.org

Table 2: General Atmospheric Reactions of Furanoids and Potential Implications

| Reactant | Major Atmospheric Oxidant | Potential Products | Atmospheric Implication |

| Furan & Methyl-Substituted Furans | OH Radical | Unsaturated 1,4-dicarbonyl compounds, 5-hydroxy-2-furanone compounds | Formation of Secondary Organic Aerosol (SOA) and Ozone acs.orgresearchgate.net |

| Furanoids | NO₃ Radical (Nighttime) | Nitrated organic compounds | Contribution to nighttime atmospheric chemistry and potential for long-range transport of pollutants copernicus.org |

| Halogenated Furanones (in water) | Chlorine/Bromine | Halogenated furanones (e.g., MX) | Formation of disinfection byproducts in drinking water researchgate.net |

This table outlines general pathways for furanoids. The specific products from 2,5-Furandione, 3-methoxy-4-methyl- would depend on the precise reaction kinetics and mechanisms influenced by its substituents.

In aquatic environments, the formation of halogenated furanones through the disinfection of water containing natural organic matter is a known process. researchgate.net While this is a different context from atmospheric or pyrolytic formation, it highlights the reactivity of the furanone structure. It is conceivable that if 2,5-Furandione, 3-methoxy-4-methyl- or its precursors were present in water sources, they could undergo similar transformations during water treatment.

Further research is required to specifically determine the formation, detection, and environmental fate of 2,5-Furandione, 3-methoxy-4-methyl-. Such studies would be valuable for a more complete understanding of its role in advanced materials science and environmental chemistry.

Emerging Research Directions and Future Perspectives for 2,5 Furandione, 3 Methoxy 4 Methyl

Exploration of Photoredox Catalysis in Functionalization

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex chemical bonds under mild conditions. ethz.chcatalysis.blog This methodology utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a wide array of chemical transformations. catalysis.blog For 2,5-Furandione, 3-methoxy-4-methyl-, photoredox catalysis opens up several exciting avenues for functionalization.

Researchers are increasingly looking at direct C-H functionalization as a means to streamline synthetic pathways. nih.govnih.gov In the context of 2,5-Furandione, 3-methoxy-4-methyl-, this could involve the selective activation of the C-H bonds of the methyl group or even the furanone core itself. Such an approach would allow for the introduction of new functional groups without the need for pre-functionalized starting materials, a significant step towards atom economy. nih.gov The generation of radical intermediates through photoredox catalysis could facilitate novel coupling reactions, leading to the synthesis of a diverse library of derivatives with potentially new chemical and physical properties. catalysis.blog

Future research will likely focus on the development of specific photocatalytic systems tailored for the selective functionalization of substituted furandiones. This could involve the screening of various photocatalysts, solvents, and reaction conditions to optimize the efficiency and selectivity of these transformations. The potential to perform these reactions under ambient temperature and pressure further enhances the appeal of this green chemistry approach.

Development of Machine Learning and AI-Driven Synthetic Design

One of the primary applications of ML in chemistry is the prediction of reaction outcomes. youtube.com By training algorithms on vast datasets of known chemical reactions, it is possible to predict the most likely products, yields, and optimal conditions for a given set of reactants and catalysts. This predictive power can save significant time and resources in the laboratory by guiding chemists towards the most promising synthetic routes. For the synthesis of novel derivatives of 2,5-Furandione, 3-methoxy-4-methyl-, ML models could be used to explore a wide range of potential reactions and identify those with the highest probability of success.

Furthermore, AI is being employed for retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials. youtube.com Advanced algorithms can propose multiple synthetic routes, including novel pathways that may not be immediately obvious to a human chemist. This capability could be harnessed to design more efficient and cost-effective syntheses of 2,5-Furandione, 3-methoxy-4-methyl-. As these AI tools become more sophisticated, they will undoubtedly play a crucial role in the design and development of new chemical entities based on the furandione scaffold. A recent study demonstrated the use of a Bayesian optimization algorithm to successfully optimize a photoredox tertiary amine synthesis in a continuous flow setup, highlighting the potential of ML in complex reaction optimization. nih.gov

Expansion into Bio-Inspired Chemical Transformations

Nature provides a rich source of inspiration for the development of new chemical transformations. The field of bio-inspired chemistry seeks to mimic biological processes to achieve highly selective and efficient syntheses. For 2,5-Furandione, 3-methoxy-4-methyl-, there are several promising avenues for bio-inspired research.

Furan-based compounds are prevalent in nature, and many organisms have evolved enzymes capable of their synthesis and modification. nih.govresearchgate.net Researchers are exploring the use of these enzymes, or engineered versions thereof, as biocatalysts for the production of valuable chemicals from renewable feedstocks. For instance, furan (B31954) derivatives can be synthesized from biomass, offering a sustainable alternative to petroleum-based starting materials. researchgate.net Future work could focus on identifying or engineering enzymes that can act on substituted furandiones like 2,5-Furandione, 3-methoxy-4-methyl-, to produce specific stereoisomers or to introduce new functionalities with high precision.

Moreover, the discovery of naturally occurring furanones with interesting biological activities, such as the insecticidal properties of 2,3-dimethylmaleic anhydride (B1165640) isolated from Colocasia esculenta, suggests that derivatives of 2,5-Furandione, 3-methoxy-4-methyl- may also possess valuable bioactive properties. nih.gov This opens the door to bio-inspired drug discovery programs, where the furanone scaffold is used as a starting point for the synthesis of new therapeutic agents.

Designing Next-Generation Sustainable Chemical Processes Involving Furandiones

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. text2fa.irresearchgate.net The synthesis and application of 2,5-Furandione, 3-methoxy-4-methyl- can benefit significantly from this paradigm shift.

A key area of focus is the development of sustainable manufacturing processes for maleic anhydride and its derivatives. chemistryviews.org Traditionally produced from benzene, newer methods utilize n-butane as a feedstock, which has a lower environmental impact. acs.org Further research into catalytic systems, such as the use of vanadium phosphorous oxide (VPO) catalysts, aims to improve the yield and selectivity of these oxidation reactions. chemistryviews.org The production of maleic anhydride from renewable sources like furfural (B47365), which can be derived from agricultural waste, is also a highly active area of research. chemistryviews.org These advancements in the sustainable production of the parent maleic anhydride will directly benefit the synthesis of its derivatives, including 2,5-Furandione, 3-methoxy-4-methyl-.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。